3-Methyl-1-phenyl-3,4-dihydroisoquinoline
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Overview
Description
3-Methyl-1-phenyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C16H15N . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a phenyl group attached to the isoquinoline core, which is partially saturated, making it a dihydroisoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-3,4-dihydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the dihydroisoquinoline core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and catalytic processes could be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-phenyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to affect dopamine metabolism by inhibiting monoamine oxidase (MAO), leading to changes in the levels of dopamine metabolites . This inhibition can result in neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders.
Comparison with Similar Compounds
- 1-Phenyl-3,4-dihydroisoquinoline
- 1-Methyl-3,4-dihydroisoquinoline
- 3,4-Dihydroisoquinoline
Comparison: 3-Methyl-1-phenyl-3,4-dihydroisoquinoline is unique due to the presence of a methyl group at the 3-position and a phenyl group at the 1-position. This structural modification can influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
6818-68-4 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H15N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
InChI Key |
CHSWGYQOJGXGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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